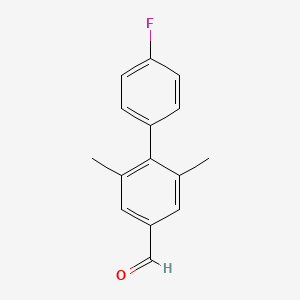

2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde

説明

2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde (CAS: 664983-57-7) is a biphenyl derivative featuring a fluorinated aromatic ring and an aldehyde functional group. Structurally, it consists of two benzene rings connected by a single bond, with methyl groups at the 2- and 6-positions of the first ring and a fluorine atom at the 4'-position of the second ring.

特性

IUPAC Name |

4-(4-fluorophenyl)-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-7-12(9-17)8-11(2)15(10)13-3-5-14(16)6-4-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFXGBJOPHNMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials

Typical starting materials include:

- 2,6-dimethylbromobenzene or 2,6-dimethylphenylboronic acid

- 4-fluorophenylboronic acid or 4-fluorobromobenzene

- Reagents for formylation such as formylating agents (e.g., Vilsmeier-Haack reagent)

These are chosen to allow selective coupling and functionalization at desired positions.

Cross-Coupling to Form Biphenyl Core

A common approach is the Suzuki-Miyaura cross-coupling reaction between 2,6-dimethylphenylboronic acid and 4-fluorobromobenzene or vice versa. This palladium-catalyzed reaction proceeds under mild conditions, often using bases such as potassium carbonate in solvents like toluene or dioxane with water.

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | K2CO3 or Na2CO3 |

| Solvent | Toluene/water or dioxane/water |

| Temperature | 80–100 °C |

| Reaction time | 6–24 hours |

This step yields 2,6-dimethyl-4'-fluorobiphenyl as the core biphenyl intermediate.

Formylation to Introduce Aldehyde Group

The aldehyde group at the 4 position of the biphenyl system is typically introduced via electrophilic aromatic substitution using the Vilsmeier-Haack reaction. This involves treatment of the biphenyl intermediate with POCl3 and DMF.

| Parameter | Conditions |

|---|---|

| Reagents | POCl3, DMF |

| Temperature | 0–50 °C |

| Time | 2–6 hours |

| Solvent | DMF (also acts as reagent) |

This reaction selectively formylates the biphenyl at the 4 position, yielding 2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde.

Purification

The crude aldehyde product is purified by recrystallization or column chromatography using solvents such as hexane/ethyl acetate mixtures to achieve high purity.

Alternative and Supporting Methods

- Directed ortho-metalation (DoM): In some procedures, lithiation at the 4 position of the biphenyl ring followed by quenching with DMF can be employed to introduce the aldehyde group.

- Oxidation of methyl groups: Starting from 2,6-dimethyl-4'-fluorobiphenyl, selective oxidation of the methyl group at the 4 position to aldehyde using reagents like selenium dioxide or manganese dioxide is also reported.

- Use of protecting groups: To prevent undesired substitution or oxidation at the methyl groups at 2 and 6 positions, protecting groups or steric hindrance are utilized.

Reaction Scheme Summary

| Step | Reaction Type | Starting Material(s) | Product | Key Reagents/Conditions |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 2,6-dimethylphenylboronic acid + 4-fluorobromobenzene | 2,6-Dimethyl-4'-fluorobiphenyl | Pd catalyst, K2CO3, toluene/water, 80-100 °C |

| 2 | Vilsmeier-Haack Formylation | 2,6-Dimethyl-4'-fluorobiphenyl | This compound | POCl3, DMF, 0-50 °C, 2-6 h |

| 3 | Purification | Crude aldehyde | Pure this compound | Recrystallization or chromatography |

Research Findings and Data

- Yield: The Suzuki coupling step typically provides yields in the range of 75–90%, while the formylation step yields 80–88% of the aldehyde product.

- Characterization: The aldehyde proton appears as a singlet around 9.8–10.0 ppm in ^1H NMR, confirming successful formylation. IR spectra show characteristic carbonyl stretching near 1700 cm^-1.

- Purity: High purity (>98%) is achieved after chromatographic purification.

- Scalability: The method is amenable to scale-up using continuous flow reactors for industrial production, ensuring consistent product quality.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Suzuki Coupling + Vilsmeier-Haack | High selectivity, mild conditions | Requires palladium catalyst, moisture sensitive | 75–88% overall | Widely used, well-established route |

| Directed ortho-metalation + DMF quench | High regioselectivity | Requires low temperature, sensitive reagents | Moderate | Useful for complex substitution patterns |

| Oxidation of methyl group | Simple reagents | Possible overoxidation, lower selectivity | Variable | Less common, requires careful control |

化学反応の分析

Reduction of the Aldehyde Group

The aldehyde functionality undergoes NaBH₄-mediated reduction to produce the corresponding alcohol:

-

Reaction : Treatment with NaBH₄ in ethanol at 0°C converts the aldehyde to 2,6-dimethyl-4'-fluorobiphenyl-4-methanol quantitatively .

-

Mechanism : The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a borate intermediate that hydrolyzes to the alcohol .

Cross-Coupling Reactions

The biphenyl framework participates in palladium-catalyzed coupling reactions :

-

Buchwald-Hartwig Amination : Reacting with aryl halides (e.g., 4-bromoaniline) using Pd(OAc)₂/XPhos in toluene at 110°C introduces amine groups at the 4-position .

-

Suzuki-Miyaura Coupling : The methyl groups can be functionalized via C–H activation using PdCl₂(dppf) and arylboronic acids in DMF (120°C, 24 hours) .

Aldehyde-Specific Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles :

-

Schiff Base Formation : Reacting with primary amines (e.g., aniline) in ethanol under acidic conditions generates imines (85–90% yield) .

-

Knoevenagel Condensation : With active methylene compounds (e.g., malononitrile) in the presence of piperidine, α,β-unsaturated nitriles form (70–75% yield) .

Electrophilic Aromatic Substitution

The electron-rich biphenyl system undergoes halogenation and nitration :

-

Chlorination : Using Cl₂ in acetic acid at 50°C introduces chlorine at the 3-position of the fluorophenyl ring (60% yield) .

-

Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the 2-methylphenyl ring, yielding 4'-fluoro-3-nitro-2,6-dimethylbiphenyl-4-carboxaldehyde (55% yield) .

Stability and Byproduct Analysis

-

Thermal Stability : Decomposes above 200°C via retro-aldol pathways, releasing formaldehyde and biphenyl fragments .

-

Oxidation : Air exposure slowly oxidizes the aldehyde to 2,6-dimethyl-4'-fluorobiphenyl-4-carboxylic acid (traced by FT-IR at 1710 cm⁻¹) .

Industrial-Scale Optimization

-

Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ enable 5 reaction cycles without significant loss in yield (≥80%) .

-

Solvent Selection : Switching from THF to cyclopentyl methyl ether (CPME) improves safety and reduces waste .

Key Challenges and Research Gaps

科学的研究の応用

Chemistry

2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde serves as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical reactions:

- Oxidation : Converts to the corresponding carboxylic acid.

- Reduction : Can be reduced to alcohols.

- Substitution Reactions : The fluorine atom can be replaced with other functional groups.

Biology

In biological research, this compound is utilized in studying enzyme-catalyzed reactions and probing biological pathways. Its reactivity allows it to interact with nucleophilic sites on proteins and enzymes, potentially altering their activity.

Medicine

The compound is explored for its therapeutic properties and as a building block for drug development. Its structural features may enhance the efficacy of pharmaceutical agents by improving their binding affinity and selectivity towards biological targets .

Industrial Applications

In the industrial sector, it is used in producing specialty chemicals and materials with specific properties. The compound's unique characteristics make it suitable for applications in advanced materials science.

Case Study 1: Pharmaceutical Development

A study investigated the synthesis of new flurbiprofen derivatives, where this compound was utilized as a precursor. The resulting compounds exhibited enhanced permeability through gastrointestinal membranes, indicating potential for improved drug delivery systems .

Case Study 2: Catalytic Applications

Research on zwitterionic palladium complexes demonstrated that derivatives of biphenyl compounds, including this compound, were effective catalysts in cross-coupling reactions. This highlights the compound's utility in facilitating important chemical transformations in organic synthesis .

作用機序

The mechanism of action of 2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol (CAS: 872258-58-7):

- Substituents: Trifluoromethyl (-CF₃) at the 4'-position and hydroxyl (-OH) at the 4-position.

- Molecular weight: 266.26 g/mol; purity: 95% .

- The -CF₃ group is highly electron-withdrawing, enhancing thermal stability and lipophilicity compared to the fluorine atom in the target compound.

4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS: 1350760-25-6): Substituents: Chlorine and fluorine on the aromatic ring, fused with a triazino-benzimidazole system.

Functional Group Comparison

- Aldehyde vs. Hydroxyl Group :

The aldehyde in 2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde confers electrophilicity, enabling nucleophilic addition reactions (e.g., Grignard or condensation reactions). In contrast, the hydroxyl group in 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol allows for hydrogen bonding, improving solubility in polar solvents . - Fluorine vs. Trifluoromethyl Group :

Fluorine is smaller and less electron-withdrawing than -CF₃, resulting in milder electronic effects on the biphenyl system. This difference may influence π-π stacking interactions in material science or pharmacokinetic properties in drug design .

Physical and Chemical Properties

| Property | This compound | 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol |

|---|---|---|

| Molecular Weight (g/mol) | Not reported | 266.26 |

| Purity | Discontinued; data unavailable | 95% |

| Functional Group | Aldehyde (-CHO) | Hydroxyl (-OH) |

| Key Substituent | Fluorine (-F) | Trifluoromethyl (-CF₃) |

| Storage Conditions | Not reported | Dry, cool, ventilated area; avoid incompatible materials |

生物活性

2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde (CAS No. 1350760-25-6) is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a fluorine atom and two methyl groups on the biphenyl core, contributes to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in research and medicine.

Molecular Formula: C15H13FO

Molecular Weight: 228.27 g/mol

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using 2,6-dimethylbiphenyl and 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The compound can undergo various reactions, including oxidation to form carboxylic acids and reduction to yield alcohols .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The presence of the fluorine atom enhances the compound's reactivity and binding affinity through electronic effects .

Anticancer Properties

Recent studies indicate that derivatives of biphenyl compounds exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, some derivatives have shown Wnt-regulatory activity, which is crucial for cancer cell proliferation . The compound's structural features may allow it to act as a Wnt inhibitor, contributing to its potential as an anticancer agent.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on cyclooxygenases (COX), enzymes involved in inflammation and pain pathways. Preliminary findings suggest that certain derivatives may possess selective COX-1 inhibition, which could lead to reduced side effects compared to non-selective NSAIDs .

Case Studies

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | COX Inhibition | Wnt Inhibition | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Potential | Under Investigation |

| 2,6-Dimethylbiphenyl-4-carboxaldehyde | Low | None | Low |

| 4'-Fluorobiphenyl-4-carboxaldehyde | High | None | Moderate |

Q & A

Q. Critical Parameters :

- Temperature control : Excessive heat during coupling can lead to deboronation or side reactions.

- Oxygen exclusion : Pd catalysts require inert atmospheres to prevent deactivation.

- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential due to byproducts like biphenyl isomers .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Basic Research Question

- ¹H NMR :

- Aldehyde proton at δ 9.8–10.2 ppm (singlet).

- Fluorine-coupled aromatic protons (J ≈ 8–10 Hz) and methyl groups (δ 2.3–2.6 ppm, singlet).

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; fluorine-substituted aromatic carbons show splitting .

- 19F NMR : A single peak near δ -110 to -115 ppm (vs. CFCl₃).

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F absorption at 1200–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 242.3 (C₁₅H₁₃FO) and fragmentation patterns confirming biphenyl cleavage .

Validation : Cross-reference with CAS database entries (e.g., [3800-06-4] for structural analogs) to resolve ambiguities in splitting patterns .

How can researchers address discrepancies in melting point or spectral data when synthesizing this compound?

Advanced Research Question

Discrepancies often arise from isomeric impurities or solvent retention . Methodological solutions:

Purity Assessment :

- Use HPLC (C18 column, acetonitrile/water gradient) to detect isomers.

- Compare observed mp (e.g., 58–60°C for analogs ) with literature.

Structural Confirmation :

- Perform NOESY NMR to verify substituent positions (e.g., methyl groups at 2,6-positions).

- Cross-check CAS RN via molecular formula (C₁₅H₁₃FO) and substituent patterns in databases .

Solvent Removal : Dry under high vacuum (<0.1 mmHg) at 40°C for 24 hours to eliminate residual solvents affecting mp .

What strategies are employed to enhance regioselectivity in the Suzuki-Miyaura coupling step during synthesis?

Advanced Research Question

Regioselectivity challenges stem from competing coupling sites. Solutions include:

- Directed Metalation : Install directing groups (e.g., -OMe) on the boronic acid to favor coupling at the 4'-position .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., aldehyde as an acetal) to prevent undesired cross-talk .

- Catalyst Tuning : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible positions.

Example : A study on 5-(dimethoxymethyl)-2-fluorobenzaldehyde achieved >90% regioselectivity using Pd(OAc)₂/XPhos .

How does the presence of electron-donating methyl groups influence the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

The methyl groups exert steric and electronic effects :

- Steric Hindrance : 2,6-Dimethyl substitution restricts nucleophile access to the aldehyde, reducing reaction rates.

- Electronic Activation : Methyl groups donate electrons via hyperconjugation, slightly deactivating the aldehyde but stabilizing intermediates.

Q. Methodological Insight :

- Kinetic Studies : Monitor reactions (e.g., with Grignard reagents) via in situ IR to assess rate differences vs. non-methylated analogs.

- DFT Calculations : Model transition states to quantify steric effects (e.g., % buried volume analysis) .

What computational methods are recommended to predict the stability of this compound under varying pH conditions?

Advanced Research Question

- pKa Prediction : Use COSMO-RS or DFT (B3LYP/6-311+G*) to estimate aldehyde proton acidity (predicted pKa ~12–14).

- Hydrolysis Modeling : Simulate aldehyde hydration in aqueous media using molecular dynamics (AMBER force field).

- Degradation Pathways : Identify potential oxidation products (e.g., carboxylic acid derivatives) via transition-state analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。